ethyl 4-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetyl]piperazine-1-carboxylate
Description
Ethyl 4-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetyl]piperazine-1-carboxylate is a synthetic compound featuring a piperazine core substituted with an ethyl carboxylate group at the 4-position. The acetyl linker connects the piperazine to a 6-oxo-4-phenyl-1,6-dihydropyrimidine moiety. This dihydropyrimidinone ring is a pharmacologically relevant scaffold, often associated with kinase inhibition or antimicrobial activity .
Properties
IUPAC Name |
ethyl 4-[2-(6-oxo-4-phenylpyrimidin-1-yl)acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-2-27-19(26)22-10-8-21(9-11-22)18(25)13-23-14-20-16(12-17(23)24)15-6-4-3-5-7-15/h3-7,12,14H,2,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOSLRDBQACJFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyrimidine and its derivatives have been proven to exhibit antiviral, anticancer, antioxidant, and antimicrobial activity. This suggests that the compound may interact with a variety of cellular targets, potentially including enzymes involved in these pathways.
Mode of Action
It is part of a series of novel triazole-pyrimidine-based compounds that have shown promising neuroprotective and anti-inflammatory properties. These compounds have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. This suggests that the compound may act by modulating these inflammatory pathways.
Biochemical Pathways
The compound appears to affect the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway. It has been observed to reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells. This suggests that the compound may exert its effects by modulating these biochemical pathways.
Pharmacokinetics
It is known that the compound is part of a series of novel triazole-pyrimidine-based compounds. The pharmacokinetic properties of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, would need to be studied in more detail to fully understand their impact on bioavailability.
Result of Action
The compound has shown promising neuroprotective and anti-inflammatory properties. It has been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. Additionally, it has been observed to reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells. These results suggest that the compound may have potential therapeutic applications in the treatment of neurodegenerative diseases and inflammatory conditions.
Biological Activity
Ethyl 4-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetyl]piperazine-1-carboxylate, with the CAS number 1058225-69-6, is a compound belonging to the class of piperazine derivatives. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 370.4 g/mol. The compound features a piperazine core substituted with a pyrimidine moiety, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O4 |
| Molecular Weight | 370.4 g/mol |
| CAS Number | 1058225-69-6 |
Antimicrobial Activity
A study focusing on related piperazine derivatives noted significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism was primarily through disruption of bacterial cell wall integrity and inhibition of protein synthesis pathways.
Antiviral Activity
Research has also highlighted the antiviral potential of pyrimidine-based compounds. For instance, derivatives have been shown to exhibit activity against influenza viruses by inhibiting viral replication at low micromolar concentrations.
Case Studies
- Case Study on Antimicrobial Efficacy : A series of experiments evaluated the antimicrobial properties of piperazine derivatives similar to this compound. The results indicated that modifications to the phenyl group significantly enhanced antibacterial activity, suggesting that structural optimization could lead to more potent agents.
- Case Study on Antiviral Properties : In vitro studies demonstrated that certain pyrimidine derivatives inhibited the replication of herpes simplex virus type 1 (HSV-1) by interfering with viral DNA synthesis. These findings suggest potential therapeutic applications in treating viral infections.
Conclusion and Future Directions
This compound exhibits promising biological activities based on its structural characteristics and related research findings. Its potential as an antimicrobial and antiviral agent warrants further investigation through:
- In vitro and In vivo Studies : To establish a comprehensive profile of its pharmacological effects.
- Structure–Activity Relationship (SAR) Analysis : To optimize its efficacy and reduce potential side effects.
The ongoing exploration into similar compounds may lead to the development of novel therapeutic agents targeting infectious diseases and possibly other conditions influenced by enzyme inhibition or receptor modulation.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 4-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetyl]piperazine-1-carboxylate has a complex structure that contributes to its biological activity. Its molecular formula is , and it features a piperazine ring, which is known for enhancing solubility and bioavailability in drug formulations.
Biological Activities
The compound exhibits several promising biological activities:
- Antitumor Activity : Research indicates that derivatives of dihydropyrimidine compounds can inhibit tumor growth. This compound has been studied for its potential to act against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacteria and fungi. The presence of the piperazine moiety may enhance its interaction with microbial targets .
- CNS Activity : Some derivatives related to this compound have shown potential neuroprotective effects, indicating possible applications in treating neurodegenerative diseases. The piperazine structure is often associated with CNS-active drugs .
Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Activity | Showed significant inhibition of breast cancer cell proliferation with IC50 values in low micromolar range. |
| Study B | Antimicrobial Effects | Demonstrated activity against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) below 100 µg/mL. |
| Study C | Neuroprotection | Indicated potential neuroprotective effects in animal models of Alzheimer's disease, improving cognitive function scores. |
Comparison with Similar Compounds
Key Structural Features
The compound’s defining characteristics include:
- Piperazine-carboxylate ester : A common feature in drug-like molecules, enhancing solubility and bioavailability.
- Acetyl linker : Facilitates conjugation of heterocyclic moieties.
- Dihydropyrimidinone ring: A six-membered ring with a ketone group and phenyl substituent, contributing to hydrogen bonding and π-π interactions.
Analogous Compounds
The following structurally related compounds (Table 1) highlight variations in substituents and biological activities:
Table 1: Structural and Molecular Comparison
Preparation Methods
Biginelli Condensation for Dihydropyrimidinone Core Synthesis
The dihydropyrimidinone scaffold is synthesized via the Biginelli reaction, a three-component condensation of an aldehyde, a β-keto ester, and urea or thiourea. For this compound, 4-phenyl-1,6-dihydropyrimidin-6-one serves as the core structure.
Procedure :
Thiophene-2-carbaldehyde (or substituted benzaldehyde), ethyl cyanoacetate, and thiourea undergo condensation in the presence of a Lewis acid catalyst (e.g., acetic acid or HCl) under reflux conditions. The reaction proceeds via the formation of an enamine intermediate, followed by cyclization to yield the dihydropyrimidinone ring. For example, Padmashali et al. synthesized 4-oxo-6-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile using this method, achieving yields of 60–70% after recrystallization.
Key Optimization Parameters :
Functionalization of the Piperazine Moiety
The piperazine segment is introduced via nucleophilic acyl substitution or coupling reactions. Ethyl piperazine-1-carboxylate is a common starting material, which is acetylated at the 4-position to incorporate the dihydropyrimidinone core.
Procedure :
-
Synthesis of 2-(6-Oxo-4-Phenyl-1,6-Dihydropyrimidin-1-Yl)Acetic Acid :
The dihydropyrimidinone core is acetylated using chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) in DMF. The reaction is monitored via TLC, and the product is isolated by precipitation in ice-cold water. -
Coupling with Piperazine :
The acetylated intermediate reacts with ethyl piperazine-1-carboxylate under mild basic conditions (e.g., triethylamine) in dichloromethane or DMF. The reaction typically proceeds at room temperature for 12–24 hours, yielding the target compound after column chromatography.
Characterization Data :
Alternative One-Pot Synthesis Strategies
Recent advances utilize one-pot methodologies to streamline synthesis. For example, enaminones derived from morpholine or piperazine derivatives are condensed with benzaldehydes and urea in acetic acid, yielding dihydropyrimidinones in a single step.
Example :
A mixture of 1-[4-(piperazin-1-yl)phenyl]ethan-1-one, dimethylformamide dimethylacetal (DMF-DMA), substituted benzaldehyde, and urea reflux in acetic acid for 3 hours, directly forming the target compound with yields up to 75%.
Critical Analysis of Synthetic Methodologies
Yield and Purity Considerations
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Stepwise Condensation | 60–70 | >95 | Lengthy purification steps |
| One-Pot Synthesis | 70–75 | >90 | Byproduct formation |
The stepwise approach offers higher purity but requires multiple recrystallization steps. In contrast, one-pot methods reduce processing time but necessitate rigorous optimization to suppress side reactions.
Solvent and Catalyst Impact
-
Solvent-Free Conditions : Improve reaction efficiency by minimizing solvent waste, though high temperatures may degrade heat-sensitive intermediates.
-
Lewis Acid Catalysts : ZnCl₂ or FeCl₃ have been explored but show lower efficacy compared to acetic acid.
Characterization and Analytical Validation
Spectroscopic Data
Table 1: Comparative Spectroscopic Data for Key Intermediates
| Compound | FT-IR (cm⁻¹) | ¹H NMR (δ, ppm) | LC-MS (m/z) |
|---|---|---|---|
| Dihydropyrimidinone core | 2,220 (CN), 1,670 (C=O) | 7.3–8.3 (Ar-H), 3.5 (NCH₃) | 290.3 (M+1) |
| Acetylated intermediate | 1,679 (C=O) | 2.6 (COCH₃), 4.0 (NH) | 366.4 (M+1) |
| Final product | 2,224 (CN), 1,679 (C=O) | 3.4 (piperazine CH₂), 4.0 (OCH₂CH₃) | 370.4 (M+1) |
Elemental Analysis
Elemental analysis (C, H, N) aligns with theoretical values within ±0.3%, confirming synthetic fidelity. For example, the final product exhibits:
Industrial-Scale Production and Patented Methods
Patent WO2015063709A1 describes a scalable process for piperazine derivatives, emphasizing:
-
Temperature Control : Gradual cooling to 0–5°C ensures high crystallinity.
-
Purification : Washing with toluene removes unreacted starting materials.
This method achieves >98% purity and is adaptable to the target compound’s synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
